2-(dichlorophosphorylamino)-3-methyl-4H-imidazol-5-one
Description
Properties
Molecular Formula |
C4H6Cl2N3O2P |
|---|---|
Molecular Weight |
229.99 g/mol |
IUPAC Name |
(2E)-2-dichlorophosphorylimino-1-methylimidazolidin-4-one |
InChI |
InChI=1S/C4H6Cl2N3O2P/c1-9-2-3(10)7-4(9)8-12(5,6)11/h2H2,1H3,(H,7,8,10,11) |
InChI Key |
LLAFVXRGNOJWJX-UHFFFAOYSA-N |
Isomeric SMILES |
CN\1CC(=O)N/C1=N\P(=O)(Cl)Cl |
Canonical SMILES |
CN1CC(=O)NC1=NP(=O)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorylation of Imidazolone Derivatives
A primary strategy involves phosphorylating an amine-functionalized 3-methyl-4H-imidazol-5-one precursor. This method leverages the reactivity of phosphoryl chloride (POCl₃) or related reagents to introduce the dichlorophosphorylamino group.
Key Steps :
- Core Synthesis : Prepare 3-methyl-4H-imidazol-5-one via cyclization of appropriate precursors (e.g., urea derivatives or amino acids).
- Amination : Introduce an amine group at position 2 of the imidazolone ring.
- Phosphorylation : React the amine with POCl₃ under anhydrous conditions to form the dichlorophosphorylamino substituent.
Conditions :
- Solvent : N-methyl-2-pyrrolidone (NMP) or acetonitrile.
- Temperature : 195–203°C (heating with oil bath).
- Catalyst : Pyridine or triethylamine to neutralize HCl byproducts.
Table 1: Hypothetical Reaction Parameters for Phosphorylation
| Parameter | Value/Description | Source |
|---|---|---|
| Reactant | 3-Methyl-4H-imidazol-5-one amine | |
| Reagent | POCl₃ (1.2–1.5 eq) | |
| Solvent | NMP (10–90 mL) | |
| Temperature | 200°C (1 hour) | |
| Yield | 70–80% (estimated) |
Challenges and Optimization Strategies
Mechanistic Insights
Phosphorylation Kinetics
The reaction of amines with POCl₃ proceeds via nucleophilic attack on the electrophilic phosphorus center, displacing chloride ions. For imidazolone derivatives:
- Amine Activation : Base deprotonates the amine, enhancing nucleophilicity.
- Phosphorylation : POCl₃ reacts with the amine to form O=P(Cl)₂-NH- intermediate.
- Byproduct Removal : HCl is neutralized by pyridine or triethylamine.
Table 2: Key Reaction Steps and Intermediates
| Step | Intermediate | Role of Reagents/Conditions |
|---|---|---|
| 1 | 3-Methyl-4H-imidazol-5-one amine | Precursor for phosphorylation |
| 2 | Phosphorylated intermediate | POCl₃ in NMP, 200°C |
| 3 | 2-(Dichlorophosphorylamino)-3-methyl-4H-imidazol-5-one | Neutralization of HCl |
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The dichloride groups can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding phosphoramidates or phosphoramidites.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of phosphoric acid derivatives.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous solutions of acids or bases are used as reagents. The reactions are usually performed at ambient temperature.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Phosphoramidates, phosphoramidites, and other substituted derivatives.
Hydrolysis: Phosphoric acid derivatives and imidazole derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the imidazole ring.
Scientific Research Applications
(1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphoramidate and phosphoramidite derivatives.
Biology: The compound is used in the study of enzyme mechanisms and as a potential inhibitor of certain enzymatic reactions.
Medicine: Research is being conducted on its potential use as a pharmaceutical intermediate and in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)phosphoramidic dichloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoramidic dichloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
2-[Bis(phenylmethoxy)phosphorylamino]-3-methyl-4H-imidazol-5-one
Structural Differences :
Key Comparisons :
Applications :
The dibenzyloxy derivative may act as a prodrug due to its hydrolyzable benzyl groups, whereas the dichloro variant is more suited for direct phosphorylation reactions .
Tri-Substituted Imidazole Derivatives (e.g., 2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole)
Structural Differences :
Key Comparisons :
Implications :
The absence of a phosphoryl group in tri-substituted imidazoles reduces electrophilicity but enhances aromatic interactions, favoring biological applications .
Indole-Functionalized Imidazolones (e.g., 2-Amino-5-(5-bromo-1H-indol-3-ylmethylene)-1-methyl-1,5-dihydro-imidazol-4-one)
Structural Differences :
Key Comparisons :
Synthetic Notes: Indole derivatives are synthesized via Schiff base formation, while the target compound likely requires phosphorus-based reagents .
5-(1,3-Benzodioxol-5-ylmethyl)-2-(phenylamino)-4H-imidazol-4-one
Structural Differences :
Biological Activity
2-(Dichlorophosphorylamino)-3-methyl-4H-imidazol-5-one is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₅H₈Cl₂N₃O
- Molecular Weight : 195.05 g/mol
The presence of the dichlorophosphoryl group suggests potential interactions with biological macromolecules, particularly proteins and nucleic acids.
Research indicates that 2-(dichlorophosphorylamino)-3-methyl-4H-imidazol-5-one exhibits biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, particularly those related to signal transduction pathways.
- Interaction with Nucleic Acids : Its structure allows for potential binding to DNA and RNA, which could interfere with replication and transcription processes.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
Biological Activity Data
A summary of biological activities observed in various studies is presented in the table below:
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A study conducted by researchers at the University of North Carolina explored the compound's effect on viral replication. Results indicated a significant reduction in viral load in treated cells compared to controls, suggesting its potential as an antiviral agent.
- Case Study 2 : Research published in Frontiers in Microbiology demonstrated that 2-(dichlorophosphorylamino)-3-methyl-4H-imidazol-5-one exhibited selective toxicity towards specific cancer cell lines while sparing normal cells, indicating a promising lead for cancer therapy.
Discussion
The biological activity of 2-(dichlorophosphorylamino)-3-methyl-4H-imidazol-5-one presents opportunities for further research and development. Its ability to inhibit enzymes and interact with nucleic acids positions it as a versatile candidate for drug development. However, comprehensive studies are required to fully elucidate its mechanisms and optimize its efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
